molecular formula C11H15I B14338490 1-Iodo-2-pentylbenzene CAS No. 110349-15-0

1-Iodo-2-pentylbenzene

Cat. No.: B14338490
CAS No.: 110349-15-0
M. Wt: 274.14 g/mol
InChI Key: QDHAOXFNLHIDRX-UHFFFAOYSA-N
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Description

1-Iodo-2-pentylbenzene is an organic compound belonging to the class of iodobenzenes It consists of a benzene ring substituted with an iodine atom at the first position and a pentyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-pentylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2-pentylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the benzene ring acting as the nucleophile and the iodine as the electrophile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-pentylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide, potassium tert-butoxide, room temperature.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Major Products Formed:

    Substitution: Various substituted benzenes depending on the nucleophile used.

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Benzene derivatives with hydrogen replacing the iodine atom.

Scientific Research Applications

1-Iodo-2-pentylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in radiolabeling and imaging studies due to the presence of iodine, which can be detected using various imaging techniques.

    Industry: Utilized in the manufacture of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-iodo-2-pentylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the benzene ring forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . In nucleophilic substitution, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.

Comparison with Similar Compounds

    1-Iodo-4-pentylbenzene: Similar structure but with the pentyl group at the fourth position.

    1-Bromo-2-pentylbenzene: Bromine atom instead of iodine.

    1-Chloro-2-pentylbenzene: Chlorine atom instead of iodine.

Uniqueness: 1-Iodo-2-pentylbenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain substitution and reduction reactions .

Properties

CAS No.

110349-15-0

Molecular Formula

C11H15I

Molecular Weight

274.14 g/mol

IUPAC Name

1-iodo-2-pentylbenzene

InChI

InChI=1S/C11H15I/c1-2-3-4-7-10-8-5-6-9-11(10)12/h5-6,8-9H,2-4,7H2,1H3

InChI Key

QDHAOXFNLHIDRX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=CC=C1I

Origin of Product

United States

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